5-Chloro-2,4-dinitrobenzotrifluoride
Overview
Description
5-Chloro-2,4-dinitrobenzotrifluoride is an organic compound with the molecular formula C7H2ClF3N2O4. It is a derivative of benzotrifluoride, characterized by the presence of chloro and nitro groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
5-Chloro-2,4-dinitrobenzotrifluoride (CDNT) is primarily used as a derivatization reagent . It interacts with primary and secondary amines , making it useful in the analysis of compounds such as amino acids .
Mode of Action
The interaction of CDNT with its targets involves an addition-elimination mechanism . In this process, CDNT reacts with aniline derivatives to form N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives . This reaction is influenced by the nature and position of the substituent in the aniline ring .
Biochemical Pathways
The biochemical pathways affected by CDNT are primarily related to the analysis of amino acids . By reacting with amino acids, CDNT allows for their detection and quantification in various samples . .
Pharmacokinetics
Information on the pharmacokinetics of CDNT, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It’s known that the reaction of glyphosate with cdnt completes at 60 degrees celsius for 30 minutes in ph 95 H(3)BO(3)-Na(2)B(4)O(7) media .
Result of Action
The primary result of CDNT’s action is the formation of derivatives that can be detected and quantified using techniques such as high-performance liquid chromatography tandem mass spectrometry . This allows for the analysis of amino acids in various samples .
Action Environment
The efficacy and stability of CDNT are influenced by environmental factors such as temperature and pH . For instance, the reaction of glyphosate with CDNT is completed at 60 degrees Celsius in a pH 9.5 environment
Biochemical Analysis
Biochemical Properties
5-Chloro-2,4-dinitrobenzotrifluoride plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for analytical purposes. It interacts with various enzymes and proteins, facilitating the detection and quantification of amino acids in complex biological samples. The compound forms stable derivatives with amino acids, which can be analyzed using techniques such as liquid chromatography and mass spectrometry . This interaction is crucial for studying metabolic pathways and understanding the nutritional quality of food and pharmaceuticals.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular behavior . Additionally, it can impact the activity of enzymes involved in amino acid metabolism, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a derivatizing agent, forming covalent bonds with amino acids and other biomolecules. This binding can inhibit or activate specific enzymes, depending on the nature of the interaction . The compound’s ability to form stable derivatives with amino acids is particularly important for analytical applications, as it enhances the detection sensitivity and accuracy of these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the stability of the compound is influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in gene expression and enzyme activity . Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of metabolic processes. These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of amino acids, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its impact on cellular functions and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The distribution of the compound is influenced by factors such as tissue type, cellular environment, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell, with different effects observed in various subcellular compartments
Preparation Methods
The preparation of 5-Chloro-2,4-dinitrobenzotrifluoride typically involves a two-step nitration process. The first step involves the nitration of 2,4-dichlorobenzotrifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. This reaction is carried out at elevated temperatures, usually around 80°C, for several hours. The intermediate product from this reaction is then subjected to a second nitration step under similar conditions to yield this compound .
Chemical Reactions Analysis
5-Chloro-2,4-dinitrobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can also undergo oxidation reactions under specific conditions.
Scientific Research Applications
5-Chloro-2,4-dinitrobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Comparison with Similar Compounds
5-Chloro-2,4-dinitrobenzotrifluoride can be compared with other similar compounds such as:
2,4-Dichloro-5-nitrobenzotrifluoride: This compound has two chloro groups and one nitro group, making it less reactive towards nucleophiles compared to this compound.
4-Chloro-3,5-dinitrobenzotrifluoride: This compound has a similar structure but with the chloro and nitro groups in different positions, affecting its reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
1-chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVLVSIYNZSAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544300 | |
Record name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21878-58-0 | |
Record name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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